molecular formula C7H8S5 B1451338 5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione CAS No. 202126-48-5

5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Cat. No. B1451338
M. Wt: 252.5 g/mol
InChI Key: QVGTUNLOIXSBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a chemical compound with the molecular formula C7H8S5 and a molecular weight of 252.44 . It is an orange to amber to dark red powder or crystal . The compound is air sensitive and should be stored under inert gas .


Molecular Structure Analysis

The InChI code for 5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is 1S/C7H10S5/c1-2-3-4-9-5-6(10-4)12-7(8)11-5/h4,11-12H,2-3H2,1H3 . The InChI key is MFUKVKWVTORDDC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a solid at 20°C . It has a melting point of 49.0 to 53.0°C .

Scientific Research Applications

The specific methods of application or experimental procedures would depend on the context of the research and the specific reactions being carried out. Typically, these compounds are used in solution and react with other organic compounds under controlled conditions to form new compounds .

As for the results or outcomes obtained, again, this would depend on the specific research context. In general, the use of dithiole thiones in organic synthesis can enable the creation of complex molecules with specific properties, which can be useful in various areas of research and industry .

The specific methods of application or experimental procedures would depend on the context of the research and the specific reactions being carried out. Typically, these compounds are used in solution and react with other organic compounds under controlled conditions to form new compounds .

As for the results or outcomes obtained, again, this would depend on the specific research context. In general, the use of dithiole thiones in organic synthesis can enable the creation of complex molecules with specific properties, which can be useful in various areas of research and industry .

The specific methods of application or experimental procedures would depend on the context of the research and the specific reactions being carried out. Typically, these compounds are used in solution and react with other organic compounds under controlled conditions to form new compounds .

As for the results or outcomes obtained, again, this would depend on the specific research context. In general, the use of dithiole thiones in organic synthesis can enable the creation of complex molecules with specific properties, which can be useful in various areas of research and industry .

Safety And Hazards

The compound is air sensitive and should be stored under inert gas . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-propyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S5/c1-2-3-4-9-5-6(10-4)12-7(8)11-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGTUNLOIXSBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1SC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659752
Record name 5-Propyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

CAS RN

202126-48-5
Record name 5-Propyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Reactant of Route 2
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Reactant of Route 3
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Reactant of Route 4
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Reactant of Route 5
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Reactant of Route 6
5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.